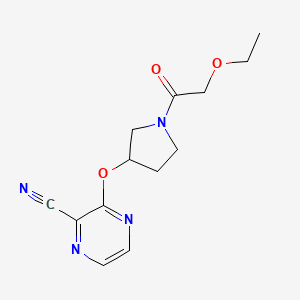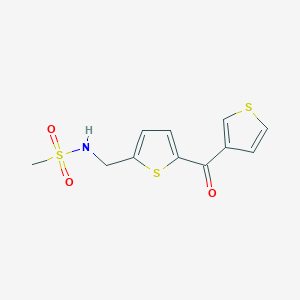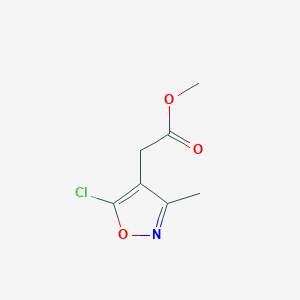
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O2S3 and its molecular weight is 404.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multiple-step processes that integrate various organic reactions. A common synthetic route starts with the preparation of 3,4-dihydroisoquinoline, which is then reacted with 2-(thiophen-3-yl)ethylamine under controlled conditions to form an intermediate. This intermediate is further sulfonylated using thiophene-2-sulfonyl chloride, in the presence of a base, to yield the final product.
Industrial production methods: Scaling up for industrial production would require optimization of each reaction step to enhance yield and purity. This often involves the use of high-pressure reactors and automated process controls to maintain consistent reaction conditions. Solvent recovery and recycling, along with crystallization techniques, are commonly employed to purify the final compound.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions used in these reactions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for nucleophilic substitution reactions.
Major products formed from these reactions:
Oxidation may lead to the formation of sulfoxides or sulfones.
Reduction can result in the removal of sulfonamide groups or hydrogenation of unsaturated bonds.
Substitution reactions can produce various substituted derivatives, enhancing its functional diversity.
4. Scientific Research Applications: this compound has broad scientific research applications:
In chemistry: It's utilized in the synthesis of complex organic molecules and as a building block for novel compounds.
In biology: Studies often explore its interactions with biological targets, assessing its potential as an enzyme inhibitor or a ligand for receptor binding.
In medicine: It shows promise in preliminary pharmacological studies, especially as an anti-inflammatory or anticancer agent.
In industry: It might be used in the development of advanced materials or as a precursor in the synthesis of specialized dyes and polymers.
5. Mechanism of Action: The exact mechanism of action for this compound can vary based on its application:
Molecular targets: It may bind to specific enzymes, receptors, or nucleic acids, inhibiting their activity or altering their function.
Pathways involved: It could modulate signaling pathways involved in cell growth, apoptosis, or inflammation, depending on its biological target.
6. Comparison with Similar Compounds: this compound is unique due to its structural combination of isoquinoline and thiophene groups, which is not commonly found in other compounds. Similar compounds may include:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzene-1-sulfonamide: : Lacks the thiophene moiety.
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)thiophene-2-sulfonamide: : Differs in the hydrogenation state of the isoquinoline ring.
N-(2-(isoquinolin-1-yl)ethyl)thiophene-2-sulfonamide: : Has an isoquinoline instead of the dihydroisoquinoline.
Each of these compounds has distinct properties and biological activities, influenced by their specific structures.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S3/c22-26(23,19-6-3-10-25-19)20-12-18(17-8-11-24-14-17)21-9-7-15-4-1-2-5-16(15)13-21/h1-6,8,10-11,14,18,20H,7,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVJALKGLAOSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2429261.png)

![(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANO-N-(2-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B2429264.png)



![N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2429272.png)

![(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2429275.png)

![2-Chloro-N-[[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methyl]propanamide](/img/structure/B2429279.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)


